molecular formula C26H27ClN4O3 B2987381 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide CAS No. 941934-14-1

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide

Cat. No.: B2987381
CAS No.: 941934-14-1
M. Wt: 478.98
InChI Key: PHGHWFZNLQYLPX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, featuring a 4-butoxyphenyl group at position 2 and an acetamide moiety substituted with a 4-chlorophenethyl group at position 3.

Properties

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O3/c1-2-3-16-34-22-10-6-20(7-11-22)23-17-24-26(33)30(14-15-31(24)29-23)18-25(32)28-13-12-19-4-8-21(27)9-5-19/h4-11,14-15,17H,2-3,12-13,16,18H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHWFZNLQYLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide is a complex organic molecule that exhibits significant potential in the field of medicinal chemistry. With a molecular formula of C25H25ClN4O3C_{25}H_{25}ClN_{4}O_{3} and a molecular weight of approximately 464.95 g/mol, this compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural features of this compound include:

  • Pyrazolo[1,5-a]pyrazine core : This core structure is associated with various biological activities.
  • Functional groups : The presence of butoxy and chlorobenzyl substituents enhances its pharmacological properties.
PropertyValue
Molecular FormulaC25H25ClN4O3C_{25}H_{25}ClN_{4}O_{3}
Molecular Weight464.95 g/mol
LogP4.145
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area59.86 Ų

The biological activity of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide is primarily linked to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. These interactions can disrupt pathways related to cell growth and proliferation, making the compound a promising candidate for cancer therapy.

Potential Therapeutic Applications

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit:

  • Anti-inflammatory properties
  • Anticancer activity
  • Kinase inhibition

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Table 2: Comparative Biological Activities

Compound NameBiological Activity
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide Potential kinase inhibitor; anticancer properties
Related Pyrazolo Compounds Anti-inflammatory; hAChE inhibition

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one Derivatives

  • N-(3-chloro-4-methylphenyl) analog (): Differs only in the acetamide substituent (3-chloro-4-methylphenyl vs. 4-chlorophenethyl).
  • Triazolopyrazine derivatives (): Compounds 9a and 9e replace the pyrazolo[1,5-a]pyrazinone core with a triazolo[1,5-a]pyrazine scaffold. Both feature dichlorobenzyl groups and aryl acetamide substituents. The target compound’s 4-butoxyphenyl group may confer higher metabolic stability compared to halogenated benzyl groups in 9a/9e, which are prone to oxidative dehalogenation .

Triazolopyrimidine Derivatives ()

  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine acetohydrazones: These compounds share acetamide-like side chains but lack the pyrazinone ring. The introduction of chiral centers (e.g., α-methyl groups) in improved herbicidal activity by 20–30%, suggesting that stereochemistry optimization could benefit the target compound’s design .

Bioactivity Comparisons

Herbicidal Activity

  • Triazolopyrimidine acetohydrazones (): At 100 μg/mL, compounds with α-methyl substituents showed 80–90% inhibition of Amaranthus retroflexus.

Antiviral and Antimicrobial Activity

  • 1,2,4-Triazole-5-thione Schiff bases ():
    Compound 6f exhibited 43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL. The target compound’s 4-chlorophenethyl group, unlike the thione moiety in 6f, may reduce electrophilic reactivity, favoring selective interactions with viral proteases .
  • Quinazoline-pyrazole aldehydes (): Compound 5k showed 58% inhibition of Fusarium graminearum at 50 μg/mL. The target compound’s pyrazinone core may offer broader-spectrum activity compared to quinazoline-based scaffolds .

Pharmaceutical Potential

  • Goxalapladib ():
    A naphthyridine-based acetamide with anti-atherosclerosis activity. The trifluoromethyl and piperidinyl groups in Goxalapladib contrast with the target compound’s simpler substituents, highlighting how core heterocycles dictate therapeutic targets (e.g., lipoprotein-associated phospholipase A2 inhibition) .

Table 1: Key Properties of Selected Compounds

Compound Class Core Structure Substituents Bioactivity (Best Result) Yield (%) Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Butoxyphenyl, 4-chlorophenethyl N/A (Inferred enzyme inhibition) N/A
Triazolopyrazine 9a () Triazolo[1,5-a]pyrazine 2,4-Dichlorobenzyl, p-tolyl N/A (Pharmaceutical potential) 98
Triazolopyrimidine 6f () Triazolo[1,5-a]pyrimidine 5-Thione, 4-fluorophenyl 43% TMV inhibition 70–85
Quinazoline 5k () Quinazoline-pyrazole 4-Chlorophenyl, aldehyde 58% antifungal activity 60–75

Research Findings and Implications

  • Substituent Effects : Chlorophenyl and butoxyphenyl groups enhance hydrophobicity, critical for membrane penetration, while phenethyl chains improve binding specificity .
  • Core Heterocycle Impact: Pyrazinone and triazolopyrazine cores favor enzyme inhibition, whereas triazolopyrimidines excel in herbicidal applications .
  • Therapeutic Potential: Structural parallels to Goxalapladib suggest unexplored applications in inflammation or metabolic disorders .

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